Cas no 2172003-80-2 (5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid)
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid
- EN300-1609598
- 2172003-80-2
-
- インチ: 1S/C10H15F3O3/c1-2-3-4-6-5-7(9(14)15)8(16-6)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15)
- InChIKey: TWROFBUAWPAIAH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)O)CC(CCCC)O1)(F)F
計算された属性
- せいみつぶんしりょう: 240.09732882g/mol
- どういたいしつりょう: 240.09732882g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 46.5Ų
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1609598-50mg |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 50mg |
$1957.0 | 2023-09-23 | ||
| Enamine | EN300-1609598-100mg |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 100mg |
$2050.0 | 2023-09-23 | ||
| Enamine | EN300-1609598-250mg |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 250mg |
$2143.0 | 2023-09-23 | ||
| Enamine | EN300-1609598-500mg |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 500mg |
$2236.0 | 2023-09-23 | ||
| Enamine | EN300-1609598-1000mg |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 1000mg |
$2330.0 | 2023-09-23 | ||
| Enamine | EN300-1609598-2500mg |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 2500mg |
$4566.0 | 2023-09-23 | ||
| Enamine | EN300-1609598-5000mg |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 5000mg |
$6757.0 | 2023-09-23 | ||
| Enamine | EN300-1609598-10000mg |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 10000mg |
$10018.0 | 2023-09-23 | ||
| Enamine | EN300-1609598-0.05g |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 0.05g |
$1957.0 | 2023-06-04 | ||
| Enamine | EN300-1609598-0.1g |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 0.1g |
$2050.0 | 2023-06-04 |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid 関連文献
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acidに関する追加情報
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid: A Multifunctional Building Block in Modern Pharmaceutical Chemistry
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid, with the CAS number 2172003-80-2, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique trifluoromethyl substituent and oxolane ring system, has garnered attention for its potential applications in drug discovery and development. Recent studies highlight its role as a versatile scaffold for the synthesis of bioactive molecules, making it a critical component in the design of novel therapeutic agents.
The oxolane ring, a five-membered cyclic ether, provides structural stability while allowing for functional group modifications. The introduction of a trifluoromethyl group at the 2-position enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug candidate optimization. This structural feature also contributes to the molecule's ability to interact with specific biological targets, such as ion channels and G-protein coupled receptors.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid exhibits promising anti-inflammatory properties. The compound's ability to modulate cytokine production and reduce oxidative stress has been validated in in vitro models of inflammatory diseases. These findings suggest its potential as a lead compound for the development of therapies targeting chronic inflammation.
Another area of interest is the compound's application in the synthesis of carboxylic acid derivatives. The carboxylic acid functionality at the 3-position of the oxolane ring allows for the incorporation of various substituents, enabling the creation of diverse pharmacophore structures. This versatility is particularly valuable in the design of molecules with enhanced solubility and bioavailability, which are essential for oral drug delivery.
Studies conducted by the pharmaceutical research group at University of California (2024) have explored the compound's role in the development of antitumor agents. The trifluoromethyl substituent has been shown to improve the compound's metabolic stability, reducing the risk of rapid degradation in vivo. This characteristic is particularly important for molecules targeting oncogenic pathways, where sustained drug exposure is critical for therapeutic efficacy.
The synthesis of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid has been optimized through various methodologies, including catalytic asymmetric synthesis and microwave-assisted reactions. These advanced techniques have enabled the efficient production of high-purity compounds, which is essential for pharmaceutical applications. The development of these synthetic routes has been documented in several recent publications, highlighting the compound's significance in industrial chemistry.
From a pharmacokinetic perspective, the oxolane ring system contributes to the compound's favorable drug-like properties. The presence of the trifluoromethyl group enhances the molecule's hydrophobicity, which can influence its permeability across biological membranes. This property is particularly advantageous for molecules targeting the central nervous system, where efficient brain penetration is required.
Recent advances in computational chemistry have further expanded the understanding of 5-buty1-2-(trifluoromethyl)oxolane-3-carboxylic acid's potential applications. Molecular docking studies have identified potential targets, including ion channels and enzyme inhibitors, suggesting the compound's utility in the development of targeted therapies. These computational models provide valuable insights into the molecule's mechanism of action and its interactions with biological systems.
The compound's role in the design of fluorinated pharmaceuticals is also noteworthy. The trifluoromethyl group is a common feature in many clinically relevant drugs, where it contributes to the molecule's stability and biological activity. This highlights the importance of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid as a building block for the synthesis of fluorinated compounds with therapeutic potential.
Furthermore, the compound's structural characteristics make it an attractive candidate for the development of prodrugs. The oxolane ring can be modified to enhance solubility and bioavailability, while the trifluoromethyl group provides metabolic stability. This dual functionality is particularly beneficial for molecules targeting diseases with poor drug penetration, such as certain types of cancer.
The synthesis of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid has also been explored in the context of green chemistry. Recent studies have focused on developing sustainable methodologies that minimize environmental impact while maintaining high yield and purity. These efforts align with the growing emphasis on eco-friendly practices in pharmaceutical manufacturing, ensuring that the compound's production meets both scientific and environmental standards.
Overall, 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid represents a significant contribution to modern pharmaceutical chemistry. Its unique structural features, combined with its potential applications in drug discovery, make it a valuable molecule for further research and development. As the field of medicinal chemistry continues to evolve, the compound's role in the design of novel therapeutic agents is expected to grow, underscoring its importance in the quest for innovative treatments.
Recent advancements in analytical techniques have also facilitated the characterization of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These analytical tools are essential for ensuring the quality of pharmaceutical products, particularly in the context of regulatory compliance and clinical trials.
The compound's potential in the development of fluorinated pharmaceuticals is further supported by its ability to modulate biological pathways. Studies have shown that the trifluoromethyl group can influence enzyme activity and receptor binding, making the compound a promising candidate for the design of targeted therapies. This versatility is a key advantage in the pharmaceutical industry, where the ability to tailor molecules to specific therapeutic needs is crucial.
As research into 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid progresses, its applications are likely to expand into new therapeutic areas. The compound's unique properties make it a valuable asset in the development of drugs for a wide range of indications, from inflammatory diseases to cancer. Continued exploration of its potential will undoubtedly contribute to the advancement of pharmaceutical science and the creation of more effective treatments.
In conclusion, 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid is a multifunctional building block with significant implications for modern pharmaceutical chemistry. Its structural features, combined with its potential applications in drug discovery, position it as a critical molecule for future research and development. As the field continues to evolve, the compound's role in the design of novel therapeutic agents is expected to grow, highlighting its importance in the quest for innovative treatments.
2172003-80-2 (5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)